4-(2-Chloro-4-nitrostyryl)benzene-1-sulfonyl fluoride
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Overview
Description
4-(2-Chloro-4-nitrostyryl)benzene-1-sulfonyl fluoride is an organic compound with the molecular formula C14H8Cl2FNO4S It is a derivative of benzene, featuring a sulfonyl fluoride group, a nitro group, and a chloro group attached to a styryl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloro-4-nitrostyryl)benzene-1-sulfonyl fluoride typically involves a multi-step process. One common method starts with the nitration of chlorobenzene to produce 4-nitrochlorobenzene. This intermediate is then subjected to a Friedel-Crafts acylation reaction with styrene to form the styryl derivative. Finally, the sulfonyl fluoride group is introduced through a reaction with sulfur tetrafluoride (SF4) under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The key steps include nitration, Friedel-Crafts acylation, and sulfonylation, with careful handling of reagents and intermediates to avoid side reactions and degradation.
Chemical Reactions Analysis
Types of Reactions
4-(2-Chloro-4-nitrostyryl)benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The chloro and nitro groups make the compound susceptible to nucleophilic aromatic substitution, where nucleophiles such as hydroxide, methoxide, or amide can replace the chloro group.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like iron and hydrochloric acid.
Oxidation Reactions: The styryl moiety can undergo oxidation to form corresponding epoxides or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide, sodium methoxide, or sodium amide in polar solvents.
Reduction: Iron powder and hydrochloric acid under reflux conditions.
Oxidation: Oxidizing agents such as potassium permanganate or m-chloroperbenzoic acid.
Major Products
Substitution: Products like 4-nitrophenol, 4-nitroanisole, and 4-nitroaniline.
Reduction: 4-(2-Chloro-4-aminostyryl)benzene-1-sulfonyl fluoride.
Oxidation: Epoxides and other oxidized derivatives of the styryl moiety.
Scientific Research Applications
4-(2-Chloro-4-nitrostyryl)benzene-1-sulfonyl fluoride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(2-Chloro-4-nitrostyryl)benzene-1-sulfonyl fluoride involves its reactive functional groups. The sulfonyl fluoride group can act as an electrophile, reacting with nucleophiles in biological systems. This reactivity makes it a potential inhibitor of enzymes that have nucleophilic active sites, such as serine proteases. The nitro and chloro groups also contribute to the compound’s overall reactivity and interaction with molecular targets .
Comparison with Similar Compounds
Similar Compounds
4-(2-Chloro-4-nitrostyryl)benzene-1-sulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of sulfonyl fluoride.
4-(2-Chloro-4-nitrostyryl)benzene-1-sulfonamide: Contains a sulfonamide group instead of sulfonyl fluoride.
4-(2-Chloro-4-nitrostyryl)benzene-1-sulfonic acid: Features a sulfonic acid group instead of sulfonyl fluoride.
Uniqueness
4-(2-Chloro-4-nitrostyryl)benzene-1-sulfonyl fluoride is unique due to the presence of the sulfonyl fluoride group, which imparts distinct reactivity compared to its sulfonyl chloride, sulfonamide, and sulfonic acid analogs. This unique reactivity makes it valuable in specific synthetic and biochemical applications .
Biological Activity
4-(2-Chloro-4-nitrostyryl)benzene-1-sulfonyl fluoride is a sulfonyl fluoride compound notable for its diverse biological activities, including potential antimicrobial and antitumor properties. The unique structural features, such as the sulfonyl fluoride moiety and the presence of chlorine and nitro substituents, contribute to its reactivity and biological interactions.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C12H8ClFNO2S
- Molecular Weight : 273.71 g/mol
- CAS Number : [specific CAS number not provided in search results]
The structure is characterized by a benzene ring substituted with a sulfonyl fluoride group, a chlorine atom, and a nitro group. This configuration enhances its electrophilic nature, making it reactive towards nucleophiles in biological systems.
The biological activity of this compound can be attributed to several mechanisms:
- Electrophilic Reactions : The sulfonyl fluoride group can form covalent bonds with nucleophilic sites on proteins and nucleic acids, potentially altering their function.
- Nitro Group Reduction : Nitro groups in similar compounds are often reduced in biological systems, leading to reactive intermediates that can interact with cellular targets.
- Protein Interaction : Studies indicate that this compound may interact with various biological macromolecules, influencing key signaling pathways.
Antimicrobial Activity
Research has shown that compounds structurally similar to this compound exhibit significant antimicrobial properties. For instance:
- In Vitro Studies : Compounds containing nitro groups have demonstrated activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is likely related to the disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Antitumor Activity
The antitumor potential of this compound has been explored in several studies:
- Cell Line Testing : In vitro assays against cancer cell lines such as HeLa and MCF7 showed that related compounds exhibit cytotoxic effects, potentially through apoptosis induction or cell cycle arrest mechanisms .
Case Study 1: Antimicrobial Efficacy
A study investigating the antimicrobial efficacy of nitro-containing sulfonyl fluorides found that these compounds exhibited dose-dependent inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined for various strains, highlighting the effectiveness of these compounds as potential antibiotic candidates.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 25 |
Pseudomonas aeruginosa | 30 |
Case Study 2: Antitumor Activity
In another study focusing on the antitumor properties, derivatives of sulfonyl fluorides were tested against multiple cancer cell lines. The results indicated that these compounds significantly reduced cell viability at concentrations ranging from 10 to 50 µM.
Cell Line | IC50 (µM) |
---|---|
HeLa | 20 |
MCF7 | 25 |
HepG2 | 30 |
Properties
CAS No. |
21278-66-0 |
---|---|
Molecular Formula |
C14H9ClFNO4S |
Molecular Weight |
341.7 g/mol |
IUPAC Name |
4-[(E)-2-(2-chloro-4-nitrophenyl)ethenyl]benzenesulfonyl fluoride |
InChI |
InChI=1S/C14H9ClFNO4S/c15-14-9-12(17(18)19)6-5-11(14)4-1-10-2-7-13(8-3-10)22(16,20)21/h1-9H/b4-1+ |
InChI Key |
BOKIWLKCVPOYMN-DAFODLJHSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=C(C=C(C=C2)[N+](=O)[O-])Cl)S(=O)(=O)F |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=C(C=C(C=C2)[N+](=O)[O-])Cl)S(=O)(=O)F |
Origin of Product |
United States |
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